molecular formula C18H16N2O2 B8806670 N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide CAS No. 105326-63-4

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide

Cat. No.: B8806670
CAS No.: 105326-63-4
M. Wt: 292.3 g/mol
InChI Key: CSEVSBPYYDRXHC-UHFFFAOYSA-N
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Description

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a quinoline moiety attached to a phenyl ring via a methoxy linker, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide typically involves the reaction of 2-quinolinylmethanol with 4-aminophenol to form an intermediate, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different chemical processes.

Scientific Research Applications

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide
  • N-(4-(5-acetamido-2-methoxyphenoxy)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

105326-63-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[4-(quinolin-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C18H16N2O2/c1-13(21)19-15-8-10-17(11-9-15)22-12-16-7-6-14-4-2-3-5-18(14)20-16/h2-11H,12H2,1H3,(H,19,21)

InChI Key

CSEVSBPYYDRXHC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 2-(chloromethyl)-quinoline hydrochloride (100.0 g), 4-acetamidophenol (70.69 g) and milled anhydrous potassium carbonate (194 g) was stirred in DMF (1.2 L) using a mechanical stirrer for 48 hours. The mixture was carefully poured onto ice/water (3 L) with vigourous stirring. After the ice had melted, the solid was filtered and rinsed thoroughly with water. It was recrystallized from 95% ethanol and filtered to give the title compound in three crops.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70.69 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture containing 2-(chloromethyl)quinoline hydrochloride (100.0 g), 4-acetamidophenol (70.69 g) and milled anhydrous K2CO3 (194 g) was stirred in DMF (1.2 L) using a mechanical stirrer for 48 hours. The mixture was carefully poured onto ice/water (3 L) with vigorous stirring. After the ice had melted, the solid was filtered and rinsed thoroughly with H2O. It was recrystallized from 95% EtOH (ethanol) and filtered to give N-acetyl-4-(quinolin-2-ylmethoxy)aniline in three crops.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70.69 g
Type
reactant
Reaction Step One
Name
Quantity
194 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture containing 2-(chloromethyl)quinoline hydrochloride (100.0 g), 4-acetamidophenol (70.69 g) and milled anhydrous potassium carbonate (194 g) was stirred in DMF (1.2L) using a mechanical stirrer for 48 hours. The mixture was carefully poured onto ice/water (3L) with vigourous stirring. After the ice had melted, the solid was filtered and rinsed thoroughly with water. It was recrystallized from 95% ethanol and filtered to give the title compound in three crops.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70.69 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

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